molecular formula C41H28Cl2N6O12 B14950110 4,4'-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline)

4,4'-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline)

Cat. No.: B14950110
M. Wt: 867.6 g/mol
InChI Key: CPQUCFKBCLXPSN-UHFFFAOYSA-N
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Description

N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE is a complex organic compound characterized by its multiple aromatic rings, chlorinated phenyl groups, and dinitrophenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl intermediates, followed by the introduction of the dinitrophenoxy groups through nucleophilic aromatic substitution. The final step involves the formation of the imine linkage through a condensation reaction between the aldehyde and amine groups under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce imine linkages.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and functional groups enable it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE
  • **N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE

Uniqueness

The uniqueness of N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C41H28Cl2N6O12

Molecular Weight

867.6 g/mol

IUPAC Name

N-[2-chloro-4-[[3-chloro-4-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]phenyl]methyl]phenyl]-1-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methanimine

InChI

InChI=1S/C41H28Cl2N6O12/c1-58-40-18-26(5-11-38(40)60-36-13-7-28(46(50)51)20-34(36)48(54)55)22-44-32-9-3-24(16-30(32)42)15-25-4-10-33(31(43)17-25)45-23-27-6-12-39(41(19-27)59-2)61-37-14-8-29(47(52)53)21-35(37)49(56)57/h3-14,16-23H,15H2,1-2H3

InChI Key

CPQUCFKBCLXPSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)N=CC4=CC(=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])OC)Cl)Cl)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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